3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
The compound 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide (Molecular formula: C₂₀H₁₁Cl₂F₃N₄O; molecular weight: 451.23 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative featuring a trifluoromethyl group at position 7, a chlorine atom at position 3, a phenyl group at position 5, and a carboxamide moiety linked to a 3-(trifluoromethyl)phenyl substituent . Its structure (Figure 1) is characterized by:
- A bicyclic pyrazolo[1,5-a]pyrimidine core.
- Electron-withdrawing groups (Cl, CF₃) at positions 3 and 7, enhancing metabolic stability and binding affinity.
- Aromatic substituents (phenyl and trifluoromethylphenyl) contributing to hydrophobic interactions.
This compound belongs to a class of molecules explored for medicinal applications, including kinase inhibition and GABA-A receptor modulation .
Properties
Molecular Formula |
C21H11ClF6N4O |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H11ClF6N4O/c22-16-17(19(33)29-13-8-4-7-12(9-13)20(23,24)25)31-32-15(21(26,27)28)10-14(30-18(16)32)11-5-2-1-3-6-11/h1-10H,(H,29,33) |
InChI Key |
WBPSXEHJWZEIOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted hydrazine and a β-ketoester, the cyclization can be facilitated by acidic or basic catalysts.
Introduction of the Trifluoromethyl Groups: Trifluoromethylation can be performed using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under radical or nucleophilic conditions.
Chlorination and Phenylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially inhibiting key enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs are compared in Table 1.
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Position 3 : The target compound’s chlorine substituent is replaced by dichlorophenyl in or omitted in , altering steric and electronic profiles.
- Position 7 : The trifluoromethyl group is conserved across most analogs, suggesting its critical role in bioactivity .
- Carboxamide Substituent : Variations include chlorophenyl, pyridinyl, and tetrahydropyrimidine cores, impacting solubility and target selectivity.
Physicochemical Properties
Lipophilicity : The target compound’s logP is estimated to be higher than analogs with methoxy or pyridinyl groups due to dual trifluoromethylphenyl groups .
Solubility : Carboxamide derivatives (e.g., ) show moderate aqueous solubility, whereas carboxylic acid derivatives (e.g., ) are more polar.
Thermal Stability : Melting points for analogs range from 135–141°C , suggesting the target compound may exhibit similar stability.
Biological Activity
The compound 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes multiple trifluoromethyl groups, which are known to enhance the lipophilicity and biological activity of compounds. The presence of these groups often contributes to improved pharmacokinetic properties and increased potency against biological targets.
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit a range of biological activities primarily through the inhibition of specific enzymes and receptors. For instance, they have been identified as potent inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) .
Key Mechanisms:
- Mycobacterial ATP Synthase Inhibition: The compound’s structural features allow it to bind effectively to the ATP synthase enzyme, disrupting ATP production in bacterial cells.
- Anticancer Activity: Studies have shown that related pyrazolo[1,5-a]pyrimidines can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell migration .
Antimycobacterial Activity
The compound has demonstrated significant activity against M.tb, with structure-activity relationship (SAR) studies revealing that modifications to the phenyl and trifluoromethyl groups can enhance its efficacy. Compounds with similar structures have shown IC50 values ranging from 0.3 to 24 µM against M.tb .
Anticancer Properties
In vitro studies have indicated that this compound can inhibit cancer cell proliferation. For example:
- MCF-7 Breast Cancer Cells: The compound induced apoptosis and inhibited cell migration in MCF-7 cells, showcasing its potential as an anticancer agent .
- Target Inhibition: It has been reported to target EGFR and VEGFR pathways, which are critical in tumor growth and metastasis .
Case Studies
-
Study on Antimycobacterial Activity:
- A series of pyrazolo[1,5-a]pyrimidine analogues were synthesized and tested against M.tb. The most effective analogues showed significant growth inhibition at concentrations lower than 10 µM.
- Findings: Modifications at the 3 and 5 positions of the pyrimidine ring significantly influenced activity.
-
Anticancer Efficacy in MCF-7 Cells:
- In a controlled study, the compound was tested against MCF-7 cells. Results indicated a dose-dependent reduction in cell viability with IC50 values around 10 µM.
- Mechanism: Induction of apoptosis was confirmed through annexin V staining assays.
Data Tables
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| 3-Chloro-5-phenyl... | Mycobacterial ATP Synthase | <10 | Potent inhibitor |
| 3-Chloro-5-phenyl... | MCF-7 Cells | 10 | Induces apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
